4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an oxadiazole ring through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with 4-hydroxybenzaldehyde under suitable conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and organic electronics.
Mechanism of Action
The mechanism by which 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid
- 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol
- 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzene
Uniqueness
What sets 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of both the oxadiazole ring and the benzaldehyde moiety allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-8-16(13(2)9-12)18-19-17(23-20-18)11-22-15-6-4-14(10-21)5-7-15/h3-10H,11H2,1-2H3 |
InChI Key |
ARASPALQMCVXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C=O)C |
Origin of Product |
United States |
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